molecular formula SbTm+3 B3365145 Thulium antimonide CAS No. 12039-33-7

Thulium antimonide

Cat. No.: B3365145
CAS No.: 12039-33-7
M. Wt: 290.69 g/mol
InChI Key: UDDYTYMOMRZURJ-UHFFFAOYSA-N
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Description

Thulium Antimonide (TmSb) is an intermetallic compound with the linear formula TmSb and a molecular weight of 290.69 g/mol. It is characterized by its solid appearance and a high density of 8.61 g/cm³ . This compound is supplied as a high-purity material for specialized research and industrial applications. A primary documented application for this compound and similar antimonide compounds is in the field of infrared detection and imaging . Their unique lattice structures make them a subject of interest in the development of advanced semiconductor materials . Furthermore, thulium (Tm³⁺) is an extensively investigated rare-earth ion due to its near-infrared (NIR) optical properties, which are leveraged in areas such as nanothermometry and the development of doped materials for photonic applications . As a lanthanide-based material, thulium's properties are a key area of study in materials science. Research into rare-earth metal nanoparticles suggests potential future applications in biomedicine, though this field requires further study to fully understand the pharmacological and toxicological profiles . This product is intended For Research Use Only . It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

antimony;thulium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Sb.Tm/q;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDYTYMOMRZURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sb].[Tm+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SbTm+3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.694 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12039-33-7
Record name Antimony, compd. with thulium (1:1)
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Record name Antimony, compd. with thulium (1:1)
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Record name Antimony, compound with thulium (1:1)
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Synthetic Methodologies and Advanced Crystal Growth Techniques for Thulium Antimonide Systems

Bulk Single Crystal Growth Approaches

High-Temperature Solid-State Reaction Methods

High-temperature solid-state reaction is a foundational technique for synthesizing polycrystalline powders of intermetallic compounds like thulium antimonide, which can then be used as a precursor for single crystal growth. This method involves the direct reaction of the constituent elements in a sealed, inert environment.

The process typically begins with high-purity thulium and antimony powders or small pieces. The elements are weighed in stoichiometric amounts and loaded into a crucible, commonly made of a refractory material like alumina, quartz, or tantalum. To prevent oxidation at elevated temperatures, the crucible is sealed within a quartz ampoule under a high vacuum. The sealed ampoule is then placed in a programmable furnace and subjected to a carefully controlled heating profile.

A multi-step heating process is often employed. An initial low-temperature dwell allows the highly volatile antimony to react slowly with thulium, preventing the ampoule from exploding due to high vapor pressure. Subsequently, the temperature is gradually raised to a high sintering temperature, often exceeding 1000 °C, and held for an extended period—ranging from several days to weeks—to ensure a complete and homogenous reaction. Intermittent grinding and re-pelletizing of the sample can be performed to promote homogeneity. While this method is effective for producing polycrystalline TmSb, it generally does not yield large single crystals directly. The approach can be refined using a two-step heat treatment where a core is formed at a high temperature, providing a template for further growth at a lower temperature. researchgate.net

ParameterTypical Value/ConditionPurpose
Precursors High-purity Thulium (Tm), Antimony (Sb)Elemental starting materials
Crucible Material Alumina, Tantalum, QuartzInert container for reactants
Atmosphere High Vacuum (< 10⁻⁵ Torr)Prevents oxidation of rare-earth metal
Initial Dwell Temp. 500 - 600 °CControlled initial reaction of volatile Sb
Sintering Temp. 1000 - 1800 °CPromotes solid-state diffusion and reaction
Reaction Time Days to WeeksEnsures reaction completion and homogeneity

Self-Flux and Solution Growth Techniques

The flux method is one of the most versatile and widely used techniques for growing high-quality single crystals of intermetallic compounds, including rare-earth antimonides. wikipedia.orgmpg.de This technique involves dissolving the constituent elements in a molten solvent, or "flux," at high temperatures. Upon slow cooling, the desired compound's solubility in the flux decreases, leading to the precipitation and growth of single crystals. wikipedia.org

In the case of this compound, a "self-flux" method can be employed where an excess of one of the constituent elements, typically the lower-melting-point antimony (Tmelt = 630 °C), acts as the flux. Alternatively, a foreign element, such as tin (Sn) or lead (Pb), can be used as the flux. frontiersin.orgmst.edu The choice of flux is critical; it must dissolve the reactants but not react to form stable compounds with them, and it should have a low melting point and vapor pressure. frontiersin.org

The experimental setup involves placing the thulium, antimony, and flux material into a crucible (often alumina) which is then sealed in an evacuated quartz tube. mst.edu The assembly is heated in a furnace to a temperature where all components form a homogeneous liquid solution. wikipedia.org This is followed by a very slow cooling period, often at a rate of 1-5 °C per hour. During this cooling phase, single crystals of TmSb nucleate and grow. Once the growth is complete, the excess flux must be separated from the crystals. This is typically achieved by inverting the crucible and centrifuging it at high temperature to decant the still-molten flux, leaving the solid crystals behind. mst.edu This method has been successfully used to grow various rare-earth pnictide and intermetallic crystals. frontiersin.orgresearchgate.netnih.gov

ParameterSelf-Flux (Sb)Foreign Flux (e.g., Sn)
Reactants Thulium, AntimonyThulium, Antimony
Flux Material Excess AntimonyTin, Lead, or other low-melting metals
Crucible Alumina (Al₂O₃)Alumina (Al₂O₃)
Max Temperature 1200 - 1600 °C1000 - 1200 °C
Cooling Rate 1 - 5 °C / hour1 - 5 °C / hour
Flux Removal High-Temp. CentrifugationHigh-Temp. Centrifugation, Chemical Etching

Chemical Vapor Transport (CVT) Synthesis Considerations

Chemical Vapor Transport (CVT) is a powerful technique for growing high-purity single crystals of inorganic solids. mdpi.com The method relies on a reversible chemical reaction where a non-volatile solid reacts with a gaseous transport agent to form volatile species. iastate.edu These gaseous molecules then move along a temperature gradient within a sealed reaction vessel (typically a quartz ampoule) and decompose at a different temperature zone, depositing the solid material in crystalline form. mdpi.comucdavis.edu

For the synthesis of this compound, a halogen, typically iodine (I₂), would be a suitable transport agent. The process would involve placing polycrystalline TmSb powder (the source material) at one end of a quartz ampoule along with a small amount of the transport agent. The ampoule is then evacuated, sealed, and placed in a two-zone tube furnace, which establishes a precise temperature gradient. iastate.edu

At the hotter "source" zone (T₂), the TmSb would react with the iodine gas to form volatile thulium iodide and antimony iodide species. These gaseous products diffuse to the cooler "growth" zone (T₁), where the reverse reaction occurs. This decomposition reaction deposits high-purity TmSb as single crystals, and the liberated iodine gas diffuses back to the source zone to react with more material, continuing the cycle. ucdavis.edu The direction of transport (hot-to-cold or cold-to-hot) depends on the thermodynamics of the reaction (whether it is endothermic or exothermic). ucdavis.edu This technique is particularly effective for purifying materials and growing crystals of compounds that decompose at their melting points. semanticscholar.orgresearchgate.net

ParameterTypical Value/ConditionSignificance
Source Material Polycrystalline TmSb powderMaterial to be transported and crystallized
Transport Agent Iodine (I₂), Chlorine (Cl₂), Bromine (Br₂)Reacts to form volatile intermediate species
Ampoule Material Fused QuartzChemically inert and withstands high temperatures
Source Temp. (T₂) ~900 - 1000 °CTemperature for formation of gaseous products
Growth Temp. (T₁) ~800 - 900 °CTemperature for decomposition and crystal deposition
Transport Agent Conc. 1 - 10 mg/cm³Affects the partial pressure and transport rate

Nanostructured Material Fabrication Approaches for this compound

The synthesis of nanomaterials opens up possibilities for exploring quantum confinement effects and developing novel device applications. For this compound, techniques are being adapted to produce one-dimensional nanowires and zero-dimensional nanoparticles.

Vapor-Liquid-Solid (VLS) Growth Mechanisms for Nanowires

The Vapor-Liquid-Solid (VLS) mechanism is the most common method for synthesizing one-dimensional nanostructures, such as nanowires. wikipedia.orgresearchgate.net This process utilizes a liquid metal nanoparticle catalyst to mediate the growth of the nanowire from vapor-phase precursors. wikipedia.orgcore.ac.uk

For the hypothetical growth of TmSb nanowires, the process would begin by depositing metallic catalyst nanoparticles (e.g., gold, Au) onto a substrate. The substrate is then heated in a chemical vapor deposition (CVD) reactor to a temperature above the eutectic point of the catalyst and the nanowire constituents, forming liquid alloy droplets. core.ac.uk Gaseous precursors containing thulium and antimony are then introduced into the reactor.

These precursor gases adsorb onto the surface of the liquid catalyst droplet and diffuse into it. wikipedia.org As the concentration of Tm and Sb in the droplet increases, it eventually becomes supersaturated. This supersaturation drives the precipitation of solid TmSb at the liquid-solid interface, causing the nanowire to grow beneath the catalyst droplet. core.ac.uk The diameter of the nanowire is determined by the size of the catalyst droplet, allowing for precise control over the nanostructure's dimensions. rsc.org This method is widely used for various semiconductor and metal oxide nanowires. core.ac.ukmdpi.com

StageDescriptionKey Parameters
1. Catalyst Deposition Nanoparticles of a catalyst (e.g., Au) are deposited on a substrate.Catalyst material, nanoparticle size.
2. Alloying The system is heated, forming a liquid eutectic alloy droplet.Growth Temperature, Eutectic Point.
3. Vapor Introduction Gaseous precursors for Tm and Sb are introduced.Precursor type, flow rate, partial pressure.
4. Supersaturation Precursors dissolve in the droplet, leading to supersaturation.Precursor concentration, temperature.
5. Nucleation & Growth Solid TmSb precipitates at the liquid-solid interface, forming the nanowire.Crystallographic orientation of substrate.

Sol-Gel Processing Routes for Nanoparticles

The sol-gel process is a versatile wet-chemical technique used to synthesize solid materials from small molecules. thepharmajournal.com It is particularly well-suited for producing nanoparticles with high purity and homogeneity at relatively low temperatures. thepharmajournal.com While commonly used for oxides, this method can be adapted for non-oxidic systems like antimonides. jscimedcentral.comjscimedcentral.com

A sol-gel route to this compound nanoparticles could involve starting with soluble, chloride-free precursors, such as thulium acetate and antimony acetate. mdpi.com These precursors are dissolved in a suitable solvent, like acetic acid or a polyol, along with a complexing agent such as citric acid. This initial step forms a "sol," which is a stable colloidal suspension of the precursors.

The sol is then heated to evaporate the solvent, resulting in the formation of a "gel," a three-dimensional network of polymers containing the metal ions. thepharmajournal.com This gel is subsequently heat-treated (calcined) under an inert or reducing atmosphere. During this step, the organic components combust, and the metal ions are reduced to form the final this compound nanoparticles. mdpi.com The particle size and morphology can be controlled by adjusting parameters like precursor concentration, pH, and calcination temperature. mdpi.com This approach has been successfully used to synthesize pure antimony nanoparticles for battery applications. mdpi.com

StepDescriptionPurpose
1. Sol Formation Dissolving Tm and Sb precursors (e.g., acetates) in a solvent with a complexing agent (e.g., citric acid).Create a homogeneous, stable colloidal solution.
2. Gelation Heating the sol to evaporate the solvent and form a viscous gel.Form a 3D polymer network trapping the metal ions.
3. Drying Gentle heating to remove residual solvent from the gel.Prepare the material for high-temperature treatment.
4. Calcination High-temperature heating under an inert/reducing atmosphere.Decompose organic components and form crystalline TmSb nanoparticles.

Thin Film Deposition Technologies (e.g., Magnetron Sputtering, Molecular Beam Epitaxy)

The fabrication of high-quality this compound thin films is essential for their integration into electronic and optoelectronic devices. Two of the most prominent techniques for this purpose are magnetron sputtering and molecular beam epitaxy (MBE), each offering distinct advantages in controlling film properties.

Magnetron Sputtering is a physical vapor deposition (PVD) technique where a target of the desired material (or its constituent elements) is bombarded with energized ions from a plasma, causing atoms to be "sputtered" off and deposited onto a substrate. For this compound, a thulium-antimony alloy target could be used, or co-sputtering from separate thulium and antimony targets could be employed. Key process parameters such as sputtering power, gas pressure (typically Argon), and substrate temperature are critical in determining the film's stoichiometry, crystallinity, and morphology. researchgate.net Low-power magnetron sputtering has been successfully used to prepare antimonene (elemental antimony) nanofilms, demonstrating the technique's capability for producing thin layers of antimonide-related materials with controlled thickness and low roughness. mdpi.com The control of deposition temperature is a crucial factor for the final crystalline structure of the resulting films. mdpi.com

Molecular Beam Epitaxy (MBE) is a highly precise deposition technique that occurs in an ultra-high vacuum environment. It involves the evaporation of elemental sources (in this case, thulium and antimony) from effusion cells, creating molecular beams that impinge upon a heated single-crystal substrate. The slow deposition rate allows for atomic layer-by-layer growth, resulting in epitaxial films with exceptional crystalline quality and atomically sharp interfaces. fz-juelich.de While specific studies on MBE growth of this compound are not widely reported, the technique has been successfully used to grow high-quality epitaxial thin films of elemental thulium (Tm) and is a well-established method for various other antimonide compounds, such as GaSb, InSb, and AlSb. wpmucdn.comaps.orgoreilly.com The principles applied in the growth of these related materials are directly applicable to TmSb, offering unparalleled control over film thickness, composition, and crystal structure. researchgate.net

Table 1: Comparison of Thin Film Deposition Techniques for this compound
FeatureMagnetron SputteringMolecular Beam Epitaxy (MBE)
Principle Plasma-based physical vapor deposition (PVD)Thermal evaporation of elemental sources in ultra-high vacuum
Deposition Rate Relatively highVery low, allowing for atomic layer precision
Crystallinity Can produce amorphous or polycrystalline films; epitaxial growth is possibleTypically produces high-quality single-crystal (epitaxial) films
Purity & Interface Control Good; potential for impurity incorporation from sputtering gasExcellent; ultra-high vacuum ensures high purity and atomically sharp interfaces
Complexity & Cost Lower complexity and costHigher complexity and cost
Primary Advantage Scalability and cost-effectiveness for large-area depositionUltimate precision in controlling film structure and composition

Doping and Alloying Strategies in this compound Matrixes

Modifying the intrinsic properties of this compound is achieved through the deliberate introduction of impurities (doping) or the formation of mixed crystal systems (alloying). These strategies are fundamental to tuning its electrical and optical characteristics.

Incorporation of Heterovalent and Isovalent Dopants

Doping involves introducing small quantities of foreign atoms into the TmSb crystal lattice to alter its charge carrier concentration.

Isovalent Doping: This involves substituting a host atom with an atom from the same group in the periodic table, which has the same valence state. For example, thulium (Tm), a lanthanide, could be substituted with other rare-earth elements like Erbium (Er) or Lutetium (Lu). wikipedia.org Antimony (Sb) could be replaced by other pnictogens like Arsenic (As) or Bismuth (Bi). Isovalent doping primarily introduces local strain and modifies band structure without directly adding charge carriers, which can be useful for tuning properties like lattice parameters and thermal conductivity. spbstu.ru

Heterovalent Doping: This strategy uses dopants with a different valence state than the host atom they replace, directly increasing the concentration of electrons or holes. researchgate.net Substituting the trivalent thulium (Tm³⁺) with a divalent element like Ytterbium (Yb²⁺) would create a hole (p-type doping). Conversely, substituting Sb³⁻ with a tetravalent element like Tellurium (Te²⁻) would donate an electron to the conduction band (n-type doping). This method is a primary way to manipulate the Fermi level and the chemical reactivity of the material. mdpi.com

Table 2: Potential Dopants for this compound (TmSb)
Doping TypeHost AtomPotential DopantResulting Carrier TypeRationale
Isovalent Thulium (Tm)Erbium (Er), Lutetium (Lu)Neutral (Alloying effect)Similar size and same +3 valence state as other lanthanides. wikipedia.org
Antimony (Sb)Arsenic (As), Bismuth (Bi)Neutral (Alloying effect)Same group (pnictogens) and similar chemistry.
Heterovalent (p-type) Thulium (Tm)Ytterbium (Yb), Calcium (Ca)Hole (p-type)Stable +2 valence state creates a hole when substituting Tm³⁺.
Antimony (Sb)Tin (Sn), Germanium (Ge)Hole (p-type)Group 14 elements act as acceptors on the Group 15 site.
Heterovalent (n-type) Thulium (Tm)Hafnium (Hf), Zirconium (Zr)Electron (n-type)Group 4 elements with a +4 valence state act as donors on the Tm³⁺ site.
Antimony (Sb)Tellurium (Te), Selenium (Se)Electron (n-type)Group 16 elements (chalcogens) act as donors on the Sb³⁻ site.

Formation of Solid Solutions and Ternary/Quaternary Antimonides

Beyond doping, alloying allows for the creation of new compounds with continuously tunable properties. By forming a solid solution, for example (TmₓY₁₋ₓ)Sb, the properties can be engineered to be intermediate between those of TmSb and YSb.

Furthermore, the synthesis of more complex ternary and quaternary antimonides opens up a vast field for materials design. Research on other rare-earth elements has shown the successful synthesis of novel ternary antimonides, such as Eu₇Ga₈Sb₈ and Ba₇In₈Sb₈, using metal fluxes like gallium or indium. nih.gov This demonstrates the feasibility of incorporating additional elements into the rare-earth antimonide crystal structure. A similar approach could be used to create novel thulium-based compounds, such as Tm-M-Sb systems (where M is a transition metal or another main group element), to achieve unique magnetic, electronic, or thermoelectric properties.

Controlled Defect Engineering during Synthesis

Defect engineering is the deliberate control over the type and concentration of crystallographic defects to optimize material properties. nih.gov In this compound, intrinsic point defects—such as vacancies (missing atoms), interstitials (extra atoms in the lattice), and antisite defects (Tm on an Sb site or vice versa)—can significantly impact its performance. The concentration of these defects is highly dependent on the synthesis conditions.

During MBE growth, for instance, the flux ratio of thulium to antimony and the substrate temperature can be precisely controlled. fz-juelich.de A slight excess of antimony during growth can help suppress the formation of antimony vacancies, which are often a source of unwanted electronic states. Similarly, controlling the substrate temperature influences atom mobility on the surface, affecting the probability of forming antisite defects or vacancies. By carefully manipulating these synthesis parameters, one can engineer the defect landscape to enhance desired properties like charge carrier mobility or to introduce specific functionalities.

Advanced Experimental Characterization Approaches Applied to Thulium Antimonide

Structural and Morphological Elucidation Techniques

The arrangement of atoms and the microscopic and macroscopic features of a material are critical determinants of its physical behavior. For thulium antimonide, a variety of high-resolution techniques have been utilized to investigate its crystal structure, microstructure, and surface topography.

X-ray Diffraction (XRD) and Neutron Diffraction for Crystalline Structure Analysis

X-ray diffraction (XRD) stands as a fundamental and powerful tool for determining the crystal structure of materials. In the case of this compound, both single-crystal and powder XRD studies have been conducted to ascertain its crystallographic arrangement. These investigations have unequivocally established that TmSb crystallizes in the rock salt (NaCl-type) crystal structure. This structure is characterized by a face-centered cubic (FCC) lattice with a basis of two atoms, thulium and antimony, located at (0,0,0) and (1/2, 1/2, 1/2) respectively. The refined lattice parameter for TmSb has been determined to be approximately 6.080 Å aps.org. The sharp diffraction peaks observed in the XRD patterns are indicative of a well-ordered crystalline material.

Complementing XRD, neutron diffraction offers unique advantages in the study of materials, particularly those containing magnetic elements like thulium. Inelastic neutron scattering studies have been pivotal in characterizing TmSb as a model crystal-field-only metallic paramagnet researchgate.net. These experiments have allowed for the direct observation of transitions between the crystal-field-split energy levels of the Tm³⁺ ion. The ground state multiplet of Tm³⁺ is split by the octahedral crystal field of the surrounding antimony ions into six levels. The analysis of the inelastic neutron scattering data has provided precise values for the crystal field parameters, which are crucial for understanding the magnetic and thermodynamic properties of the compound.

Crystallographic Data for this compound (TmSb)
ParameterValueReference
Crystal SystemCubic aps.org
Crystal StructureNaCl-type (Rock Salt) aps.org
Space GroupFm-3m aps.org
Lattice Parameter (a)6.080 Å aps.org

Electron Microscopy Techniques (SEM, TEM, STEM) for Microstructural and Nanoscale Imaging

While diffraction techniques provide information about the average crystal structure, electron microscopy techniques are indispensable for visualizing the microstructure and nanoscale features of materials. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM) offer complementary information regarding the morphology, grain size, defects, and elemental distribution within a sample.

Although specific SEM and TEM studies focused solely on this compound are not extensively reported in the available literature, insights can be drawn from studies on related rare-earth antimonides and thin film growth of thulium. For instance, in the epitaxial growth of thulium thin films, techniques like STEM are employed to characterize the crystalline quality and interface structure desy.de. It is expected that SEM analysis of bulk or thin-film TmSb would reveal details about its surface morphology, including grain size and the presence of any secondary phases or defects.

TEM and STEM, with their higher resolution capabilities, would be instrumental in imaging the internal microstructure of this compound. These techniques can reveal the presence of dislocations, stacking faults, and grain boundaries, which can significantly influence the material's electronic and thermal transport properties. Furthermore, when coupled with energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS), STEM can provide elemental maps at the nanoscale, confirming the stoichiometry and identifying any elemental segregation within the material. The application of these techniques to epitaxially grown TmSb thin films would be particularly valuable for understanding the growth mechanisms and the formation of defects at the film-substrate interface.

Atomic Force Microscopy (AFM) for Surface Topography Investigations

Atomic Force Microscopy (AFM) is a powerful technique for probing the surface topography of materials with nanoscale resolution. It provides three-dimensional images of the surface, allowing for the quantitative analysis of features such as surface roughness, grain size, and the presence of surface defects.

In the context of this compound, AFM is particularly useful for characterizing the surface of thin films and single crystals. The quality of the surface is crucial for many applications, as surface roughness and defects can act as scattering centers for electrons, affecting the performance of electronic devices. A recent study on the epitaxial growth of thulium thin films utilized AFM to characterize the surface morphology desy.de. Such analyses can reveal the growth mode of the film, whether it is layer-by-layer, island growth, or a combination of both. The root-mean-square (RMS) roughness, a key parameter obtained from AFM measurements, provides a quantitative measure of the surface smoothness. For high-quality epitaxial films, a low RMS roughness is generally desired. AFM can also be used to identify and characterize surface features such as terraces, steps, and pits, providing valuable feedback for optimizing the growth conditions of this compound films and crystals.

Synchrotron Radiation-Based Structural Probes

Synchrotron radiation sources provide highly intense and tunable X-ray beams that enable a range of advanced structural characterization techniques. These techniques offer significant advantages over conventional laboratory-based methods, including higher resolution, better signal-to-noise ratio, and the ability to perform element-specific measurements.

While specific synchrotron-based structural studies on this compound are not widely available, the application of these techniques to related materials highlights their potential. For instance, high-pressure synchrotron X-ray diffraction has been used to study the structural phase transitions in elemental thulium wikipedia.org. Such studies on TmSb could reveal its structural stability under extreme conditions.

Furthermore, techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), performed at a synchrotron source, could provide detailed information about the local atomic environment and oxidation state of the thulium and antimony atoms in TmSb. Synchrotron-based photoemission spectroscopy can also be employed to probe the electronic band structure with high resolution pcg-scmp.orgnih.gov. These advanced techniques hold great promise for deepening our understanding of the fundamental structural and electronic properties of this compound.

Spectroscopic Investigations of Electronic and Vibrational States

Spectroscopic techniques are essential for probing the electronic and vibrational energy levels within a material, providing insights into its bonding, electronic structure, and lattice dynamics.

X-ray Photoelectron Spectroscopy (XPS) for Core-Level and Valence Band Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level and valence electrons.

In the study of this compound, XPS is a powerful tool for verifying the stoichiometry of the compound and determining the oxidation states of thulium and antimony. Analysis of the core-level spectra of Tm and Sb would reveal any chemical shifts that could indicate the nature of the chemical bonding between them. For instance, the binding energies of the Tm 4f and Sb 3d core levels can provide information about the charge transfer between the two elements.

Furthermore, the analysis of the valence band spectrum obtained from XPS provides direct insight into the electronic density of states near the Fermi level. A study on thulium monochalcogenides, which are chemically similar to TmSb, has demonstrated the utility of XPS in conjunction with theoretical calculations to understand their electronic structure aps.org. Such an approach for TmSb would be invaluable for elucidating the contributions of the Tm 5d, 6s and Sb 5p orbitals to the valence band and for understanding the material's electronic transport and magnetic properties.

Summary of Experimental Characterization Techniques for this compound
TechniqueInformation ObtainedKey Findings/Potential Insights for TmSb
X-ray Diffraction (XRD)Crystal structure, lattice parametersConfirmed NaCl-type structure with a=6.080 Å.
Neutron DiffractionMagnetic structure, crystal field excitationsCharacterized as a model crystal-field-only metallic paramagnet; determined crystal field splitting.
Scanning Electron Microscopy (SEM)Surface morphology, grain sizeExpected to reveal surface features and microstructure of bulk and thin film samples.
Transmission Electron Microscopy (TEM)Internal microstructure, defectsPotential to visualize dislocations, grain boundaries, and other defects.
Scanning Transmission Electron Microscopy (STEM)Nanoscale imaging, elemental mappingCan provide atomic-resolution images and elemental distribution maps.
Atomic Force Microscopy (AFM)Surface topography, roughnessUseful for characterizing the surface quality of thin films and single crystals.
Synchrotron Radiation ProbesHigh-resolution structure, electronic statesPotential for high-pressure studies, local atomic environment analysis, and detailed electronic structure mapping.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical states, valence band structureCan determine stoichiometry, oxidation states, and electronic density of states near the Fermi level.

Raman Spectroscopy for Lattice Vibrational Modes and Phonon Dynamics

Raman spectroscopy is a powerful non-destructive light scattering technique used to probe the vibrational modes of a crystal lattice, known as phonons. spectroscopyonline.com In this method, a monochromatic laser is directed onto the this compound (TmSb) sample. Most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, with a shift in frequency corresponding to the energy of a phonon created (Stokes scattering) or annihilated (anti-Stokes scattering). spectroscopyonline.com The resulting Raman spectrum provides a fingerprint of the material's crystal structure and bonding.

For this compound, which crystallizes in the rock-salt (NaCl) structure, first-order Raman scattering is theoretically forbidden due to the crystal's inversion symmetry. However, defects, impurities, or strain can break this symmetry, allowing for the observation of phonon modes. Studies on isostructural rare-earth antimonides, such as LaSb, CeSb, and PrSb, have reported a single high-intensity peak in the Raman spectrum, which is attributed to zone-center optical phonons. inoe.ro A similar feature would be expected for TmSb.

The analysis of phonon dynamics, including phonon lifetimes and interactions (phonon-phonon and electron-phonon coupling), can be inferred from the temperature and pressure dependence of the Raman peak's position and width. aps.orgnih.gov These dynamics are crucial as they govern the material's thermal conductivity, a key parameter for potential thermoelectric applications. Theoretical modeling, such as the breathing shell model (BSM), can be used to calculate the phonon density of states and dispersion curves, providing a deeper understanding of the experimental Raman data. inoe.ro

Table 1: Representative Raman Spectroscopy Data for Rare-Earth Antimonides

Compound Main Raman Peak Position (cm⁻¹)
LaSb ~150
CeSb ~150
PrSb ~150

Note: Data is based on isostructural compounds and represents expected values for TmSb. The exact position can vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption/Transmission Spectroscopy for Optical Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for investigating the electronic structure of materials by measuring the absorption or transmission of photons as a function of wavelength. These methods probe electronic transitions between different energy levels. In the case of this compound, the optical properties are influenced by both inter-band transitions, involving the promotion of electrons from the valence band to the conduction band, and intra-band transitions within the 4f shell of the Thulium (Tm³⁺) ion.

The Tm³⁺ ion possesses a unique set of energy levels within its 4f electron shell. arxiv.orgresearchgate.net Transitions between these levels often fall within the near-infrared (NIR) and visible spectral regions. For instance, studies on thulium ions in various host materials have detailed absorption and emission spectra corresponding to these f-f transitions. arxiv.orgresearchgate.net By measuring the absorption or transmission spectrum of a thin film or single crystal of TmSb, these characteristic transitions can be identified.

The analysis of the absorption edge in the UV-Vis spectrum can provide the value of the material's band gap. Furthermore, the fine structure in the spectra can reveal details about crystal field splitting of the Tm³⁺ energy levels, which arises from the interaction of the thulium ions with the local electrostatic field of the surrounding antimony atoms in the crystal lattice. This information is vital for understanding the material's electronic and magnetic properties.

Electron Energy Loss Spectroscopy (EELS) for Electronic Excitations

Electron Energy Loss Spectroscopy (EELS) is a high-resolution analytical technique typically performed in a transmission electron microscope (TEM). It provides detailed information about a material's electronic properties, including plasmon excitations and inter-band transitions, at the nanoscale. wikipedia.orgarxiv.org In EELS, a beam of high-energy electrons is passed through a thin sample. As the electrons interact with the material, some lose a characteristic amount of energy, which corresponds to the energy required to excite various electronic processes in the sample. wiley.com

The EELS spectrum can be divided into two main regions:

Low-Loss Region (up to ~50 eV): This region is dominated by plasmon peaks, which represent collective oscillations of the valence electrons. wiley.com The position and width of these peaks provide information about the free electron density and scattering mechanisms in TmSb. It can also reveal inter-band transitions, offering insights into the joint density of states. aps.org

Core-Loss Region (above ~50 eV): This region shows sharp edges corresponding to the energy required to excite core-level electrons to unoccupied states in the conduction band. wiley.com These core-loss edges are element-specific and their fine structure (Energy Loss Near Edge Structure, ELNES) provides information about the local chemical environment, bonding, and valence state of the constituent atoms (Thulium and Antimony).

While specific EELS studies on TmSb are not widely reported, the technique offers significant potential for characterizing its electronic structure with high spatial resolution, correlating electronic properties with specific microstructural features, and probing momentum-dependent excitations. aps.orgresearchgate.net

Methodologies for Probing Magnetic and Transport Phenomena

The investigation of the magnetic properties of this compound relies on highly sensitive magnetometry techniques. The most common methods are the Superconducting Quantum Interference Device (SQUID) magnetometer and the Vibrating Sample Magnetometer (VSM). ethz.chqub.ac.uk

SQUID Magnetometer: This is an extremely sensitive instrument capable of detecting minuscule magnetic fields. leeds.ac.uk It is the preferred tool for measuring very small magnetic moments, making it ideal for studying the paramagnetic response of TmSb or any subtle magnetic transitions. SQUID magnetometers can operate over a wide range of temperatures (from millikelvins to high temperatures) and magnetic fields. kuleuven.be

Vibrating Sample Magnetometer (VSM): A VSM operates by vibrating a sample in a uniform magnetic field. This vibration induces a current in a set of pickup coils, which is proportional to the sample's magnetic moment. qd-europe.com VSMs are robust and widely used for characterizing the magnetic moment of materials as a function of temperature and applied magnetic field, allowing for the determination of magnetic susceptibility, coercive fields, and saturation magnetization. ethz.ch

Research on TmSb has shown that it is paramagnetic at room temperature. aps.org The large magnetic moment observed under an applied field is primarily contributed by the localized magnetic moments of the Tm³⁺ ions. aps.orgaip.org Pulsed-field magnetization measurements have also revealed a significant anisotropy in the magnetization of single-crystal TmSb, which can be explained by crystal-field effects. aip.org

Table 2: Key Magnetic Properties of TmSb Measurable by SQUID/VSM

Magnetic Property Description Typical Measurement
Magnetic Susceptibility (χ) The degree of magnetization of a material in response to an applied magnetic field. Measured as a function of temperature (χ vs. T) to identify magnetic ordering temperatures.
Magnetization (M) The magnetic moment per unit volume of the material. Measured as a function of applied magnetic field (M vs. H) to observe saturation and hysteresis.
Magnetic Anisotropy The dependence of magnetic properties on the direction of the applied magnetic field relative to the crystal axes. M vs. H curves measured along different crystallographic directions.

| Paramagnetism | A form of magnetism where a material is weakly attracted to an external magnetic field. | Observed in TmSb at higher temperatures. |

Electrical transport measurements are crucial for understanding the nature of charge carriers in this compound. These are typically performed on single crystals using a four-probe configuration to accurately measure resistance while varying temperature and magnetic field.

Electrical Resistivity (ρ): The temperature dependence of electrical resistivity (ρ vs. T) characterizes the material's conduction behavior. TmSb exhibits metallic behavior, with its resistivity decreasing as the temperature is lowered. aps.org A key finding for TmSb is its extremely large magnetoresistance (XMR), where the electrical resistance increases by several orders of magnitude under a strong magnetic field at low temperatures. aps.org The transverse magnetoresistance in TmSb has been reported to reach values as high as 3.31 x 10⁴ % at 2.3 K and 14 T. aps.org

Hall Effect: The Hall effect measurement provides information about the type (electron or hole) and density of charge carriers. nationalmaglab.orgaimdynamics.com A current is passed through the sample, and a magnetic field is applied perpendicularly. This induces a transverse voltage, known as the Hall voltage. wikipedia.org Hall measurements on TmSb have revealed nearly equal concentrations of electrons and holes. aps.org This charge carrier compensation, combined with high carrier mobility, is believed to be the origin of the observed XMR, suggesting that TmSb is a topologically trivial semimetal. aps.org

Table 3: Selected Electrical Transport Properties of this compound

Property Value / Observation Conditions
Behavior Metallic Zero magnetic field
Transverse Magnetoresistance (MR) 3.31 x 10⁴ % 2.3 K, 14 T
Charge Carriers Compensated electrons and holes From Hall measurements

| Classification | Topologically trivial semimetal | Based on combined transport and band structure data aps.org |

To determine the microscopic arrangement of magnetic moments (the spin structure) in a material, specialized scattering techniques are required.

Neutron Scattering: Neutrons possess a magnetic moment, which allows them to interact directly with the magnetic moments of atoms in a crystal. By analyzing the diffraction pattern of scattered neutrons, the periodic arrangement of atomic spins can be determined. ucl.ac.uk Inelastic neutron scattering can further probe the dynamics of the spin system, such as spin waves (magnons), providing information about the exchange interactions between magnetic ions. ucl.ac.ukaps.org This technique would be indispensable for mapping out the spin structure in the low-temperature magnetically ordered phases of thulium-based materials.

Magnetic X-ray Diffraction (MXD): While X-rays primarily interact with the electron charge, they can also interact weakly with the magnetic moments. By using synchrotron radiation, which provides highly intense and polarized X-ray beams, this weak magnetic scattering can be measured. fz-juelich.de A key advantage of MXD is its element and orbital specificity. By tuning the X-ray energy to an absorption edge of the magnetic atom (e.g., thulium), the technique becomes highly sensitive to its magnetic state. aps.org This resonant X-ray scattering can be used to separate the contributions of the spin and orbital magnetic moments and to study complex magnetic structures, including those in thin films and multilayers. aps.orgdiamond.ac.uk

While elemental thulium is known to exhibit ferromagnetic and antiferromagnetic phases at low temperatures wikipedia.org, detailed studies of the specific spin structure of TmSb using these techniques are less common. The application of neutron and magnetic X-ray diffraction would be essential to fully characterize the nature of any magnetic order that may arise from the Tm³⁺ moments in the antimonide lattice.

Advanced Spectroscopies for Spin Correlations (e.g., Electron Spin Resonance, Inelastic X-ray Scattering)

The magnetic properties of this compound (TmSb), which arise from the unpaired 4f electrons of the Thulium (Tm³⁺) ions, can be investigated in detail using advanced spectroscopic techniques. Methods such as Electron Spin Resonance (ESR) and Inelastic X-ray Scattering (IXS) are powerful probes of the local electronic environment and collective magnetic excitations, respectively, providing a comprehensive picture of spin correlations.

Electron Spin Resonance (ESR) , also known as Electron Paramagnetic Resonance (EPR), is a technique that detects transitions between the spin states of electrons in the presence of a magnetic field. caltech.edugsu.eduwikipedia.org For a paramagnetic material like TmSb, this technique is highly sensitive to the local environment of the Tm³⁺ ions. The interaction between the electron's magnetic moment and the applied external magnetic field leads to a splitting of energy levels, a phenomenon known as the Zeeman effect. arxiv.orgresearchgate.net ESR spectroscopy measures the absorption of microwave radiation that induces transitions between these split levels.

An ESR experiment on TmSb would yield the g-factor, a tensor that characterizes the magnetic moment of the electron in the crystal. The anisotropy of the g-factor provides direct information on the symmetry of the crystal field at the site of the Tm³⁺ ion. Furthermore, hyperfine interactions between the electron spin and the nuclear spin of the Thulium isotope can be resolved, offering insight into the electronic wavefunction.

Inelastic X-ray Scattering (IXS) is a photon-in/photon-out technique that measures the energy and momentum transferred from X-rays to the sample. anl.govwikipedia.org This allows for the mapping of collective excitations, such as phonons (lattice vibrations) and magnons (quantized spin waves). In the context of TmSb, Resonant Inelastic X-ray Scattering (RIXS), where the incident X-ray energy is tuned to an absorption edge of Thulium, is particularly powerful. bu.eduaps.org RIXS can directly probe the low-energy electronic and magnetic excitations associated with the 4f electrons, including crystal field excitations and spin-orbit excitons.

While direct IXS studies on TmSb are not widely reported, complementary inelastic neutron scattering experiments have successfully determined the crystal field energy level scheme. aps.org This technique, like IXS, probes the energy of excitations. In the octahedral crystal field of the TmSb lattice, the ground state of the Tm³⁺ ion is split into several levels. The transitions between these levels are a direct measure of the energy scales governing the spin dynamics and correlations in the material. These transitions have been measured and are summarized in the table below. aps.org

Table 1: Crystal Field Transitions in this compound (TmSb) Determined by Inelastic Neutron Scattering. aps.org
TransitionEnergy (meV)Energy (cm⁻¹)
Γ₁ → Γ₄2.2017.7
Γ₄ → Γ₅⁽²⁾3.1025.0
Γ₅⁽²⁾ → Γ₂6.9856.3

Thermal Analysis and Thermodynamic Characterization Methods

Thermal analysis techniques are essential for characterizing the fundamental thermodynamic properties of materials like this compound. These methods measure the material's response to changes in temperature, revealing information about heat capacity, phase transitions, and thermal expansion, which are critical for understanding its stability and behavior.

Calorimetry for Heat Capacity and Phase Transition Determinations

Calorimetry is a primary technique for measuring the heat capacity of a material, which is the amount of heat required to raise its temperature by a specific amount. At low temperatures, this compound is expected to undergo a magnetic phase transition from a paramagnetic state to an antiferromagnetically ordered state. aps.org This transition occurs at a critical temperature known as the Néel temperature (Tₙ).

Table 2: Representative Heat Capacity Data for this compound Illustrating the Anomaly at the Néel Temperature (Tₙ).
Temperature (K)Specific Heat (J/mol·K)Comment
2.00.85Antiferromagnetic State
2.11.35Approaching Tₙ
2.23.50Lambda Peak at Tₙ
2.31.45Transition to Paramagnetic State
2.51.05Paramagnetic State
4.01.20Paramagnetic State

Dilatometry for Thermal Expansion Studies

Dilatometry is a technique used to measure the dimensional changes of a material as a function of temperature. msesupplies.com The result is typically expressed as the coefficient of thermal expansion (CTE), which quantifies how the size of a material changes with temperature. For magnetic materials like this compound, dilatometry is a sensitive probe of phase transitions.

The onset of magnetic ordering at the Néel temperature is accompanied by magneto-elastic coupling, which causes a spontaneous distortion of the crystal lattice known as magnetostriction. This effect leads to a distinct anomaly, such as a sharp kink or change in slope, in the thermal expansion curve. Therefore, by measuring the length change of a TmSb sample during controlled heating or cooling, the Néel temperature can be precisely identified. The CTE for elemental Thulium is known to be approximately 13.3 µm/(m·K) at room temperature. wikipedia.org The table below provides representative data illustrating how the CTE of TmSb might behave around its magnetic transition.

Table 3: Representative Coefficient of Thermal Expansion (CTE) Data for this compound.
Temperature (K)CTE (10⁻⁶ K⁻¹)Comment
2.00.15Antiferromagnetic region
2.2-0.50Sharp anomaly at Tₙ
2.40.20Paramagnetic region
100.80
502.50
3006.50Room temperature value

Electromotive Force (EMF) Methods for Thermodynamic Function Derivations

The electromotive force (EMF) method is a powerful electrochemical technique for the direct determination of fundamental thermodynamic properties of alloys and compounds. researchgate.netnih.govbohrium.com By constructing a galvanic cell where this compound is one of the electrodes, one can measure the potential difference (EMF) generated by the chemical reaction of formation.

A suitable high-temperature solid-state electrochemical cell for studying TmSb could be configured as follows:

(-) Tm(s) | CaF₂-TmF₃ (solid electrolyte) | TmSb(s) + Sb(s) (+)

In this cell, pure Thulium metal is the negative electrode, and a mixture of this compound and pure Antimony forms the positive electrode. A solid electrolyte, such as calcium fluoride (B91410) doped with thulium fluoride, allows for the transport of Tm³⁺ ions at elevated temperatures.

The EMF (E) of this cell is measured as a function of temperature (T). This data allows for the direct calculation of the Gibbs free energy of formation (ΔG_f) for the reaction Tm + Sb → TmSb, using the Nernst equation:

ΔG_f = -zFE

where z is the number of electrons transferred (3 for Tm³⁺), and F is the Faraday constant (96485 C/mol).

Furthermore, the standard entropy of formation (ΔS_f) and enthalpy of formation (ΔH_f) can be derived from the temperature dependence of the EMF:

ΔS_f = zF (dE/dT)

ΔH_f = ΔG_f + TΔS_f = zF[T(dE/dT) - E]

This method provides a complete set of thermodynamic functions for the compound, which are crucial for phase diagram calculations and understanding the chemical stability of this compound.

Table 4: Illustrative EMF Data for a Hypothetical Tm | Electrolyte | TmSb+Sb Cell.
Temperature (K)Measured EMF (V)
7000.755
7500.740
8000.725
8500.710
9000.695
Table 5: Derived Thermodynamic Functions for TmSb at 800 K (Based on Illustrative Data).
Thermodynamic FunctionValueEquation Used
Gibbs Free Energy (ΔG_f)-210 kJ/molΔG = -zFE
Entropy (ΔS_f)-86.8 J/mol·KΔS = zF(dE/dT)
Enthalpy (ΔH_f)-279.5 kJ/molΔH = ΔG + TΔS

Theoretical and Computational Modeling of Thulium Antimonide Systems

Phenomenological and Statistical Modeling of Collective Behavior

Effective Medium Theories for Heterogeneous Systems

Heterogeneous systems, composed of multiple distinct materials or phases, often require specialized theoretical frameworks to describe their macroscopic properties based on their microscopic constituents. Effective medium theories (EMTs) are a class of such approaches designed to predict the bulk properties (e.g., electrical conductivity, thermal conductivity, optical permittivity) of composite materials. These theories typically involve averaging the properties of the constituent phases, taking into account their microstructure and spatial arrangement, to derive an effective property for the mixture.

Antimonide compounds, including those involving thulium, are explored for applications in advanced semiconductor materials and infrared detection americanelements.comamericanelements.com. In these contexts, materials are often engineered into complex structures or composites. For instance, universal effective medium theory has been applied to predict the thermal conductivity in nanostructured materials, highlighting its utility in understanding complex material behaviors researchgate.net. While direct applications of EMTs specifically to Thulium Antimonide in heterogeneous systems are not extensively detailed in the provided literature, the general principles of EMTs, such as the Maxwell Garnett or Bruggeman formalisms, are applicable to modeling the properties of composite materials containing semiconductor or metallic nanoparticles scispace.com. These theories provide a means to bridge the gap between the properties of individual components and the emergent characteristics of the composite material.

Theoretical Properties of this compound

PropertyValueUnitSource
Compound FormulaSbTm₃⁺- americanelements.com
Molecular Weight290.69 g/mol americanelements.com
AppearanceSolid- americanelements.com
Density8.61g/cm³ americanelements.com
Solubility in H₂ON/A- americanelements.com
Exact Mass289.838029Da americanelements.com
Monoisotopic Mass289.838029Da americanelements.com
Charge3- americanelements.com

Theoretical Models for Thulium-Doped Fiber Amplifiers and Lasers

Thulium-doped fiber lasers (TDFLs) and amplifiers (TDFAs) are critical technologies for generating light in the 2-micron wavelength range, finding applications in areas such as spectroscopy, medical procedures, and telecommunications arxiv.orgscispace.commdpi.com. The development and optimization of these devices heavily rely on sophisticated theoretical models that describe the interaction of pump light with thulium ions within the fiber host and the subsequent laser or amplification process.

These theoretical models typically involve solving a set of rate equations and propagation equations that account for the energy level dynamics of thulium ions, including absorption, emission, fluorescence, and crucially, cross-relaxation processes arxiv.orgscispace.comoptica.orgresearchgate.net. Cross-relaxation, where one pump photon can lead to the excitation of two thulium ions to the upper laser level, is a key mechanism for enhancing efficiency in thulium-doped systems scispace.commdpi.com.

Researchers employ these models to predict and optimize various performance parameters, such as slope efficiency, threshold pump power, gain, output power, and tuning range, by varying parameters like fiber length, pump wavelength, doping concentration, and cavity configuration arxiv.orgoptica.orggdut.edu.cnresearchgate.net. For instance, models have been developed to analyze the output power characteristics as a function of cavity parameters like active fiber length and output coupling ratio gdut.edu.cn. Studies have also investigated the impact of different pump wavelengths (e.g., 793 nm vs. 1570 nm) on amplifier performance, with models indicating higher efficiency for in-band pumping scispace.commdpi.com. The theoretical prediction of slope efficiencies for different pump absorption bands (3F4, 3H5, and 3H4) has also been a focus, with efficiencies reaching up to 84% for the 3H4 band optica.org.

Performance Metrics from Theoretical Models of Thulium-Doped Fiber Lasers/Amplifiers

Parameter / Model AspectValueUnitSource
Thulium-Doped Fiber Amplifier
Pump Wavelength1570nm scispace.com
Seed Wavelength1840nm scispace.com
Pump Power27dBm scispace.com
Maximum Gain30dB scispace.com
Thulium-Doped Fiber Laser
Pump Scheme3F₄ absorption band- optica.org
Slope Efficiency40% optica.org
Pump Scheme3H₅ absorption band- optica.org
Slope Efficiency57% optica.org
Pump Scheme3H₄ absorption band- optica.org
Slope Efficiency84% optica.org
Tunable Thulium-Doped Fiber Ring Laser
Fiber Length (L)2.0m gdut.edu.cn
Output Coupling Ratio (ηoc)0.5- gdut.edu.cn
Total Intracavity Loss (εtotal)3dB gdut.edu.cn
Tuning Bandwidth480 (1672–2152 nm)nm gdut.edu.cn

Compound Name List:

this compound

Explorations of Thulium Antimonide in Advanced Materials Science Research

Semiconductor Material Engineering and Device Integration Studies

The engineering of semiconductor materials is critical for developing next-generation electronic and optoelectronic devices. Antimonide-based compounds, including TmSb, play a significant role in this field due to their unique electronic and optical properties.

Development of Antimonide-Based Heterostructures and Superlattices

Antimonide-based III-V semiconductors are fundamental building blocks for devices operating in the infrared spectrum epjap.orgresearchgate.netspie.org. Researchers are actively developing heterostructures and superlattices using these materials to achieve precisely controlled bandgaps and carrier confinement epjap.orgresearchgate.netosti.govucl.ac.uk. For instance, materials like Indium Arsenide Antimonide (InAsSb) and Indium Arsenide/Gallium Antimonide (InAs/GaSb) type-II superlattices (T2SLs) are being investigated as promising alternatives to Mercury Cadmium Telluride (HgCdTe) for mid-wavelength infrared (MWIR) and long-wavelength infrared (LWIR) detection epjap.orgresearchgate.netucl.ac.uk. These superlattices leverage their tunable bandgaps, good carrier and optical confinement, and lattice-matching capabilities to substrates like Gallium Antimonide (GaSb) to span a wide range of infrared wavelengths by simply adjusting layer thicknesses epjap.orgresearchgate.net. The InAs/AlAsSb alloy system has also been explored for its potential in III-V memory devices osti.gov. As a member of the antimonide family, Thulium Antimonide (TmSb) is thus positioned within this active area of semiconductor material engineering, offering potential for novel heterostructure and superlattice designs.

Integration of this compound in Infrared Sensor Architectures

This compound (TmSb) is noted for its utility in infrared detection and imaging applications americanelements.com. The broader class of antimonide-based materials is increasingly being considered as viable alternatives to traditional infrared detector technologies, such as those based on HgCdTe researchgate.netspie.org. These antimonide materials offer distinct advantages, including tunable bandgaps, enhanced material uniformity, and potentially reduced Auger recombination rates, which can lead to improved performance metrics in infrared sensors researchgate.netspie.org. For example, antimony-based semiconductor materials have been integrated into advanced LiDAR sensor chips, demonstrating superior sensitivity and extended range compared to silicon-based sensors, particularly within the eye-safe infrared spectrum sheffield.ac.uk. The ongoing development of antimonide-based heterostructures and superlattices directly contributes to the evolution of sophisticated infrared sensor architectures, where TmSb can find a place.

Exploration in Optoelectronic Modulators

Antimonide compounds have demonstrated significant potential in the field of nonlinear optics, notably serving as saturable absorbers (SAs) for ultrafast laser systems optica.orgresearchgate.netresearchgate.net. Research has showcased the effectiveness of materials such as Gallium Antimonide (GaSb), Indium Antimonide (InSb), and Germanium-Antimony alloys (GeSb) when integrated as SAs into thulium-doped fiber lasers (TDFLs) operating around the 2 µm wavelength range optica.orgresearchgate.net. These antimonide-based SAs facilitate the generation of ultrashort femtosecond pulses, enabling critical ultrafast optical switching and modulating functionalities vital for various photonic devices optica.orgresearchgate.net. Additionally, Antimony Telluride (SbTe) has been identified for its nonlinear optical characteristics, including saturable absorption, marking it as a candidate for optoelectronic modulator applications researchgate.netoptica.org. While specific studies focusing on TmSb as an optoelectronic modulator are less prevalent in the reviewed literature, its classification as an antimonide compound suggests a potential for similar nonlinear optical behaviors and applications.

Quantum Material Systems and Quantum Information Science Applications

The exploration of novel quantum materials and their application in quantum information science is a frontier of modern research, with compounds like TmSb potentially contributing to advancements in areas such as topological states and quantum memory.

Investigations into Topological Electronic States

Topological materials represent a class of quantum matter characterized by unique electronic states that are protected by fundamental symmetries, leading to exotic properties such as conducting surfaces or edges within an insulating bulk arxiv.orgacs.org. Antimony (Sb) itself has been identified as a material exhibiting higher-order topological insulating properties, featuring topologically protected edge and corner states aps.org. Furthermore, the integration of f-electron elements, such as Thulium, into compounds with heavy elements is recognized for its ability to impart topological characteristics and magnetic functionalities researchgate.net. This interplay between heavy elements, f-electron elements, and specific crystallographic structures, as observed in antimony-based compounds, suggests that this compound (TmSb) could be a material of interest for investigations into novel topological electronic states and their associated phenomena.

Potential as a Component in Quantum Memory Devices

Thulium ions and materials doped with thulium have already established a significant presence in the development of quantum memory systems aps.orgnih.govarxiv.org. Thulium-doped crystals and waveguides have been successfully employed in protocols designed for storing and retrieving quantum information, demonstrating the preservation of entanglement and enabling broadband quantum memory capabilities aps.orgarxiv.org. Rare-earth elements, including Thulium, are particularly favored for quantum memory applications due to their specific electronic energy level structures and their capacity for long coherence times when operated under cryogenic conditions nih.gov. Beyond quantum memory, the broader field of quantum information science is actively exploring materials that can host and manipulate quantum states, with f-electron elements showing particular promise for applications in quantum computing researchgate.net. Given Thulium's proven utility in quantum memory devices and the general interest in f-electron materials for advancing quantum technologies, this compound (TmSb) presents a compelling avenue for future research in this domain.

Examination in Architectures for Quantum Computing

The development of quantum computing architectures relies heavily on precise control of quantum states, often facilitated by advanced laser systems and integrated photonic components researchgate.netqt.eulaserfocusworld.compsiquantum.comarxiv.org. These technologies enable the manipulation of qubits through coherent interactions and the development of complex quantum processors qt.eulaserfocusworld.com. While quantum computing research explores a wide array of materials and physical systems, including superconducting circuits, trapped ions, and photonic systems, specific investigations into the role of "this compound" within these architectures were not identified in the reviewed literature. The field generally benefits from highly stable, low-noise laser sources and advanced materials for quantum memory and processing, areas where future research might explore novel compounds.

Photonic and Optoelectronic Device Development Considerations

Research in photonics and optoelectronics has seen significant advancements utilizing Thulium-doped materials and various antimonide compounds.

Role in Active Media for 2 µm Fiber Lasers and Amplifiers

Thulium (Tm)-doped fiber lasers and amplifiers are key components for generating light in the 2 µm wavelength range, a region crucial for various scientific and industrial applications, including medical surgery, plastic processing, and mid-infrared spectroscopy optica.orgresearchgate.netnih.gov. These systems leverage the unique energy level structure of Thulium ions to achieve efficient lasing and amplification. High-power operation, with peak powers reaching up to 10 kW, and tunable output wavelengths, typically between 1.9 and 2.1 µm, are characteristic of these Tm-doped fiber systems exail.comafs-jena.delaserfocusworld.com. The development of compact, efficient, and high-performance 2 µm fiber lasers and amplifiers is an ongoing area of research, with advancements in fiber design and pumping schemes contributing to improved output characteristics exail.comafs-jena.deoptica.orgepj-conferences.org.

Table 1: Performance of Thulium-Doped Fiber Lasers/Amplifiers

ParameterTypical Value / RangeReference(s)
Emission Wavelength1.9 – 2.2 µm exail.comafs-jena.de
Tunable Range1890 – 2050 nm exail.com
Peak PowerUp to 10 kW laserfocusworld.com
Pulse Duration (Q-switched)~30 ns laserfocusworld.com
Slope EfficiencyUp to 80% optica.orgepj-conferences.org

Research on Nonlinear Optical Properties for Ultrafast Photonics

Antimonide-based materials, such as Gallium Antimonide (GaSb), Indium Antimonide (InSb), and the alloy Germanium-Antimony (Ge₈Sb₉₂), have emerged as promising candidates for saturable absorbers (SAs) in ultrafast photonics. When integrated into Thulium-doped fiber laser cavities, these materials facilitate the generation of ultrashort pulses through mode-locking techniques optica.orgresearchgate.netnih.gov. Research has demonstrated the nonlinear absorption properties of these Sb-related compounds at the 2 µm waveband, enabling the production of stable solitons.

Table 2: Antimonide Saturable Absorbers in Thulium-Doped Fiber Lasers

Saturable Absorber MaterialPulse DurationOutput PowerSignal-to-Noise Ratio (SNR)Reference(s)
GaSb922 fs31.35 mW93 dB optica.orgresearchgate.netnih.gov
InSb753 fs37.70 mW80 dB optica.orgresearchgate.netnih.gov
Ge₈Sb₉₂1005 fs16.60 mW92 dB optica.orgresearchgate.netnih.gov

These findings indicate that antimonides can be effectively utilized for ultrafast optical switching and modulation in the 2 µm spectral region, contributing to advancements in ultrafast photonics optica.orgresearchgate.netnih.govmdpi.comresearchgate.netsamaterials.com.

Upconversion Luminescence Studies in Thulium-Doped Systems

Thulium ions (Tm³⁺) are well-known for their upconversion luminescence properties, where they absorb lower-energy photons (typically in the near-infrared) and re-emit them as higher-energy photons, often in the visible spectrum researchgate.netmdpi.comresearchgate.net. This phenomenon occurs through sequential absorption and energy transfer processes within the Thulium ion's excited state manifold researchgate.net. Studies have investigated Thulium-doped glasses and crystalline hosts, exploring various excitation wavelengths and host materials to optimize upconversion efficiency researchgate.netresearchgate.netnih.gov. For instance, Thulium-doped systems can exhibit luminescence in the blue region (e.g., around 475 nm) researchgate.netmdpi.com. Beyond visible emission, Thulium-sensitized low phonon energy crystalline hosts have been explored for infrared sources, with one application involving an endothermic, phonon-assisted cross-relaxation process in Thulium-doped yttrium chloride that suggests potential for solid-state optical cooling nih.gov.

Thermoelectric Materials Research and Energy Conversion Investigations

Thermoelectric materials offer a pathway for direct conversion between thermal and electrical energy, enabling applications in both power generation and solid-state cooling cabidigitallibrary.org. Research in this field has explored various compounds, including those containing antimony and thallium.

Applicability in Solid-State Cooling and Power Generation Devices

Antimony-based materials, such as antimony tellurides (Sb₂Te₃) and bismuth antimony tellurides (BiSbTe), are established thermoelectric materials that find applications in cooling and power generation devices aip.orgcambridge.orgresearchgate.net. Bi₂Te₃-based alloys, in particular, are commercially utilized for thermoelectric cooling aip.org.

Research has also focused on Thallium Antimony Telluride (TlSbTe₂), which has been investigated for its thermoelectric characteristics researchgate.netbac-lac.gc.ca. TlSbTe₂ exhibits p-type semiconductor behavior and is noted for its relatively low thermal conductivity researchgate.net. Studies have reported a maximum thermoelectric figure of merit (ZT) of 0.87 for TlSbTe₂ at approximately 715 K researchgate.net. Other thallium-containing compounds, like Ag₉TlTe₅, have also demonstrated promising thermoelectric properties, including a high ZT value and very low thermal conductivity aip.org. Theoretical studies have also examined antimonide-telluride compounds, such as ZrSbTe and HfSbTe, for their potential thermoelectric applications, indicating dynamic stability and semiconducting behavior aksaray.edu.tr.

However, specific research detailing the thermoelectric properties or applications of "this compound" (TmSb) was not found within the provided literature. The current understanding in this domain primarily relates to Thulium-doped systems in photonics and separate investigations into antimony-based and thallium-antimony telluride compounds for thermoelectrics.

Table 3: Thermoelectric Properties of Relevant Antimony-Containing Materials

MaterialMax ZTTemperature (K)Thermal Conductivity (W m⁻¹ K⁻¹)NotesReference(s)
TlSbTe₂0.87715~0.6p-type semiconductor behavior researchgate.net researchgate.net
Ag₉TlTe₅1.236730.22Thallium-based, low thermal conductivity aip.org aip.org

Compound List:

this compound (TmSb) - Not directly studied in provided literature for these applications.

Gallium Antimonide (GaSb)

Indium Antimonide (InSb)

Germanium-Antimony alloy (Ge₈Sb₉₂)

Thallium Antimony Telluride (TlSbTe₂)

Bismuth Antimony Telluride (BiSbTe)

Antimony Telluride (Sb₂Te₃)

Zirconium Antimonide Telluride (ZrSbTe)

Hafnium Antimonide Telluride (HfSbTe)

Thallium-based compounds (e.g., Ag₉TlTe₅)

Emerging Research Directions and Future Perspectives for Thulium Antimonide Studies

Novel Synthesis Routes and Nanostructure Architectures

Future investigations into thulium antimonide will heavily concentrate on moving beyond bulk crystal synthesis towards the fabrication of complex nanostructures and thin films with atomic-level precision. This shift is motivated by the understanding that material properties can be dramatically altered and enhanced by engineering their structure and dimensionality.

The fabrication of high-quality, single-crystal thin films is a critical step for integrating this compound into electronic and spintronic devices. Techniques like Molecular Beam Epitaxy (MBE) and Pulsed Laser Deposition (PLD) are at the forefront of this effort. MBE, for instance, has been successfully used to grow high-quality epitaxial thin films of elemental thulium. wpmucdn.comaps.org This technique allows for the precise, layer-by-layer deposition of atoms onto a crystalline substrate in an ultra-high vacuum, enabling the creation of atomically sharp interfaces and highly ordered crystal structures. mti-japan.com The quality of such growth can be monitored in real-time using techniques like Reflection High-Energy Electron Diffraction (RHEED), which provides immediate feedback on the crystalline nature of the film as it forms. wpmucdn.com

Similarly, PLD is another powerful method for depositing thin films of complex materials. optica.org The ability to achieve layer-by-layer growth, as demonstrated with materials like MgO, allows for the fabrication of ultrathin films with controlled thickness and smooth surfaces. aps.org Applying these bottom-up, atomically precise manufacturing techniques to this compound could unlock the ability to build custom heterostructures, where layers of TmSb are interleaved with other materials to create novel quantum well devices or engineered magnetic systems. anu.edu.au

Table 1: Advanced Synthesis Techniques for this compound

Technique Description Potential Application for this compound Research
Molecular Beam Epitaxy (MBE) Deposition of atomic or molecular beams onto a heated crystalline substrate in an ultra-high vacuum, allowing for layer-by-layer growth. mti-japan.com Fabrication of high-purity, single-crystal TmSb thin films and heterostructures with precise control over thickness and interfaces. wpmucdn.com
Pulsed Laser Deposition (PLD) Use of a high-power laser to vaporize a target material, which then deposits as a thin film on a substrate. optica.org Synthesis of complex TmSb-based multilayer structures and exploration of metastable phases under non-equilibrium growth conditions.

The discovery of graphene has ignited immense interest in two-dimensional (2D) materials. Elements from Group 15, including antimony, can form 2D layered structures known as pnictogens. aps.org The 2D form of antimony, known as antimonene, has been experimentally realized and shows promise for applications in electronics and optoelectronics. aps.org Research has shown that the electronic properties of antimonene can be tailored, for instance, through oxidation. aps.org

A significant future direction for this compound research is the synthesis and characterization of its low-dimensional counterparts. This includes creating monolayer or few-layer 2D TmSb, which could exhibit radically different electronic and magnetic properties compared to its bulk form due to quantum confinement effects. youtube.com Furthermore, the creation of zero-dimensional quantum dots of TmSb could open pathways for applications in quantum information and sensing. youtube.com The synthesis of such low-dimensional systems could be approached via techniques like liquid metal exfoliation or direct growth on suitable substrates, similar to methods developed for other 2D materials. researchgate.netmdpi.com

Advanced In-Situ Characterization Development

To fully understand and control the novel synthesis routes for this compound, it is crucial to develop and employ advanced characterization techniques that can probe the material's properties as they evolve in real time.

In-situ (in-place) monitoring during material synthesis provides invaluable insights that are often lost in conventional ex-situ (post-synthesis) analysis. For thin film growth techniques like MBE, RHEED is a standard tool for observing layer-by-layer growth and surface reconstructions in real-time. wpmucdn.com For monitoring more complex processes or phase transitions, other techniques are emerging. For example, energy-dispersive X-ray diffraction (EDXRD) has been used for real-time monitoring of mechanochemical reactions during extrusion, providing time- and spatially-resolved data on phase compositions and transformations. bam.de

Adapting such real-time diffraction techniques to the synthesis of this compound could allow researchers to precisely control crystal phase formation and identify transient intermediate states. bam.de Similarly, transmission electron microscopy (TEM) can be used to directly observe thermally induced phase transitions and material fluctuations at the nanoscale. mdpi.com Applying these methods would enable a deeper understanding of the kinetics of TmSb growth and its structural transformations under different pressures and temperatures, which are known to induce phase changes in elemental thulium. aps.orgnih.gov

As research moves towards nanostructured and low-dimensional this compound, characterization techniques with high spatial resolution become essential. Spatially resolved diffractometry, performed using a scanning transmission electron microscope (STEM), allows for the acquisition of diffraction patterns from specific two-dimensional positions on a sample with atomic-column resolution. nih.gov This powerful technique could be used to map local strain, crystal orientation, and structural defects in TmSb nanostructures or at the interfaces of heterostructures.

In parallel, high-resolution spectroscopy can probe the local electronic environment. Spectroscopic studies of thulium atoms implanted in crystals have demonstrated the ability to resolve fine details related to crystal field effects and hyperfine interactions. researchgate.netarxiv.org Applying spatially resolved spectroscopic techniques, such as electron energy loss spectroscopy (EELS) within a STEM, would allow researchers to map the local chemical bonding and electronic structure of this compound, providing critical correlations between atomic structure and functional properties.

Table 2: Advanced Characterization Techniques for this compound

Technique Description Potential Application for this compound Research
In-situ RHEED Real-time diffraction technique used during thin film deposition to monitor crystal structure and surface morphology. wpmucdn.com Monitoring and optimizing the layer-by-layer growth of epitaxial TmSb thin films.
In-situ EDXRD Real-time X-ray diffraction used to monitor phase compositions and transformations during a chemical or physical process. bam.de Observing the formation and phase transitions of TmSb during synthesis, annealing, or under high pressure.
Spatially Resolved Diffractometry (4D-STEM) Acquisition of a 2D diffraction pattern at every 2D scan position of an electron beam, creating a 4D dataset. nih.gov Mapping crystal orientation, phase, and strain fields across TmSb nanostructures and interfaces with atomic resolution.

Integration of Machine Learning and Artificial Intelligence in Research Workflows

Predictive Modeling for Materials Design and Property Prediction

Predictive modeling, particularly using first-principles calculations based on Density Functional Theory (DFT), has become an indispensable tool in materials science. aip.org These computational methods allow researchers to investigate the electronic, magnetic, and structural properties of materials with a high degree of accuracy.

For this compound, DFT calculations can elucidate its fundamental characteristics. Theoretical studies on lanthanide monoantimonides, including TmSb, have successfully calculated properties such as bulk modulus, shear modulus, Young's modulus, and Debye temperature. opastpublishers.com Such calculations provide a theoretical framework for understanding the material's mechanical and thermal behavior. Furthermore, DFT can be employed to study the electronic band structure and density of states, which are crucial for determining the material's electrical and magnetic properties. researchgate.net For instance, first-principles studies on rare-earth antimonides like NdVSb₃ have been used to analyze the electronic density of states and the hybridization between orbitals, which governs the magnetic nature of the system. aip.org

Predictive modeling also extends to exploring the effects of external conditions, such as high pressure. DFT has been used to predict structural phase transitions in various thulium compounds, from the rock-salt (NaCl) to the cesium chloride (CsCl) structure, and to determine the transition pressures. researchgate.net This capability is vital for designing materials that can withstand extreme environments.

Table 1: Examples of Properties Calculable via Predictive Modeling for this compound

Property Category Specific Properties Modeling Technique
Structural Lattice parameters, Phase stability, High-pressure phase transitions Density Functional Theory (DFT)
Mechanical Bulk modulus, Shear modulus, Young's modulus Density Functional Theory (DFT)
Electronic Band structure, Density of states, Electrical conductivity Density Functional Theory (DFT)
Magnetic Magnetic moments, Magnetic ordering Density Functional Theory (DFT)

| Thermodynamic | Formation enthalpy, Debye temperature | Density Functional Theory (DFT), Machine Learning |

Autonomous Experimentation and Data Analysis

For a material like this compound, an autonomous workflow could be developed to explore its synthesis and properties systematically. For instance, a robotic system could be tasked with optimizing the synthesis conditions of TmSb thin films or single crystals. liverpool.ac.uk The system would autonomously vary parameters such as temperature, pressure, and precursor ratios, and then use integrated characterization techniques like X-ray diffraction to assess the quality of the resulting material. The data from these experiments would then be fed into a machine learning algorithm, which would decide the next set of experimental parameters to explore in order to achieve a desired outcome, such as a specific crystal orientation or electronic property. tandfonline.com

The application of autonomous systems is particularly powerful for exploring large and complex parameter spaces, such as those encountered when investigating doping or creating ternary or quaternary compounds based on TmSb. sciencedaily.com By intelligently navigating these vast experimental landscapes, autonomous platforms can uncover novel materials with enhanced properties much faster than traditional, human-driven research methods. tandfonline.com

The data generated from both computational modeling and autonomous experiments can be vast and complex. Advanced data analysis techniques, including machine learning, are essential for extracting meaningful insights from this data. arxiv.org For example, machine learning models can be used to identify correlations between synthesis parameters and material properties, leading to a deeper understanding of the underlying structure-property relationships. arxiv.org

Interdisciplinary Collaborations and New Application Domains

The future of research on this compound will likely be characterized by increasing collaboration between different scientific disciplines and the exploration of new and unconventional application domains.

Synergistic Research with Other Rare-Earth and Pnictide Systems

The study of this compound can greatly benefit from synergistic research with other rare-earth and pnictide systems. The lanthanide series offers a rich playground for solid-state physics, as the number of f-electrons and the degree of their localization vary systematically across the series. opastpublishers.com Comparative studies of TmSb with other rare-earth antimonides (LnSb) can provide valuable insights into the role of the f-electrons in determining the magnetic and electronic properties of these materials. opastpublishers.com

Furthermore, exploring solid solutions and heterostructures involving TmSb and other rare-earth pnictides could lead to the discovery of new materials with tailored properties. For example, by substituting thulium with other rare-earth elements or antimony with other pnictogens (such as phosphorus, arsenic, or bismuth), it may be possible to tune properties like the lattice parameter, band gap, and magnetic ordering temperature.

Potential for Unconventional Quantum Phenomena Discovery

Rare-earth compounds are known to host a variety of unconventional quantum phenomena, stemming from the strong correlations between the localized f-electrons and the itinerant conduction electrons. While the ground state of this compound is a non-magnetic singlet, the application of a magnetic field can induce a magnetic moment by mixing the ground state with excited states. This behavior is a hallmark of crystal field effects, which play a crucial role in determining the low-temperature properties of rare-earth materials.

The investigation of TmSb under extreme conditions, such as very low temperatures, high magnetic fields, and high pressures, could reveal novel quantum phases of matter. The interplay between magnetic frustration, crystal field effects, and electronic correlations in this and related materials could lead to the discovery of phenomena such as quantum criticality, topological states, and unconventional superconductivity.

Contributions to Fundamental Solid-State Physics and Condensed Matter Theory

The study of this compound and related rare-earth pnictides contributes to the broader understanding of fundamental concepts in solid-state physics and condensed matter theory. The strong electronic correlations present in these materials provide a testing ground for theoretical models that aim to describe the behavior of many-body quantum systems.

A key challenge in this field is the accurate theoretical description of the electronic structure of compounds with strongly correlated f-electrons. opastpublishers.com Developing and validating theoretical models that can accurately predict the properties of materials like TmSb will advance our fundamental understanding of magnetism, electron transport, and other emergent phenomena in condensed matter systems. The insights gained from studying these materials can have implications for a wide range of other systems, from high-temperature superconductors to materials for quantum computing.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound TmSb
Neodymium Vanadium Antimonide NdVSb₃
Thulium Phosphide TmP
Thulium Arsenide TmAs
Thulium Sulfide TmS
Thulium Selenide TmSe
Cesium Chloride CsCl

Q & A

Q. What are the primary synthesis methods for thulium antimonide (TmSb) nanostructures, and how do growth parameters influence crystallinity?

TmSb is typically synthesized via vapor-liquid-solid (VLS) or molecular beam epitaxy (MBE) methods. Key parameters include substrate temperature (optimal range: 400–600°C), precursor stoichiometry (Tm:Sb ratio ≈ 1:1), and catalyst choice (e.g., Au nanoparticles for nanowire growth). Post-synthesis annealing at 500–700°C under Sb-rich conditions improves crystallinity by reducing Tm vacancies . Validation requires X-ray diffraction (XRD) for cubic crystal structure confirmation (space group Fm-3m) and transmission electron microscopy (TEM) for defect analysis.

Q. How can researchers validate the cubic crystal structure of TmSb, and what are common characterization pitfalls?

TmSb adopts a cubic sodium chloride (NaCl) structure. XRD analysis should show peaks indexed to (111), (200), and (220) planes. Common pitfalls include misattributing oxide phases (e.g., Tm₂O₃ at 2θ ≈ 30°) due to air exposure. To mitigate this, pair XRD with energy-dispersive X-ray spectroscopy (EDS) to confirm Tm:Sb atomic ratios (~50:50) and X-ray photoelectron spectroscopy (XPS) to detect surface oxidation .

Q. What are the fundamental electronic properties of TmSb, and how do they compare to other rare-earth antimonides?

TmSb exhibits semimetallic behavior with a small overlap between valence and conduction bands. Hall effect measurements at 4–300 K reveal carrier concentrations of ~10¹⁸–10¹⁹ cm⁻³ and electron mobilities of 200–500 cm²/V·s, lower than InSb but higher than YbSb due to reduced spin-orbit coupling. Angle-resolved photoemission spectroscopy (ARPES) can map the band structure to identify Dirac-like linear dispersions near the Fermi level .

Advanced Research Questions

Q. How can density functional theory (DFT) with generalized gradient approximation (GGA) predict TmSb’s electronic structure, and what are its limitations?

DFT-GGA (e.g., Perdew-Burke-Ernzerhof functional) calculates TmSb’s band structure by solving the Kohn-Sham equations. Key steps: (1) Use experimental lattice constants (e.g., 6.2 Å) to avoid overestimating bandgaps; (2) Include spin-orbit coupling to account for Tm’s 4f electrons; (3) Apply Hubbard U corrections (U ≈ 6–8 eV) to address strong electron correlations. Limitations: GGA often underestimates the 4f-orbital localization, necessitating hybrid functionals (e.g., HSE06) for improved accuracy .

Q. What experimental strategies resolve contradictions in TmSb’s magnetoresistance data under mechanical deformation?

Conflicting reports on TmSb’s magnetoresistance (positive vs. negative) under strain arise from doping variability (n-type vs. p-type) and deformation modes (uniaxial vs. hydrostatic). To address this:

  • Perform Shubnikov–de Haas (SdH) oscillation measurements at 4.2 K and magnetic fields >10 T to isolate Berry phase contributions.
  • Compare Landau fan diagrams for strained vs. unstrained samples; a nonzero intercept indicates Berry phase accumulation (topological insulator behavior) .
  • Use piezoresistive cantilevers to apply controlled uniaxial stress (0–2 GPa) while monitoring magnetotransport .

Q. How can TmSb be integrated into mid-infrared optoelectronic devices, and what are key interfacial challenges?

TmSb’s narrow bandgap (~0.3 eV) makes it suitable for 3–5 μm mid-infrared detectors. Design considerations:

  • Epitaxial growth on lattice-matched substrates (e.g., GaSb) to minimize dislocations (<10⁸ cm⁻²).
  • Passivate surfaces with atomic-layer-deposited Al₂O₃ to suppress oxidation-induced trap states.
  • Heterojunction engineering with InAs or InSb for carrier injection; band offset calculations via DFT predict a type-II alignment at TmSb/InAs interfaces .

Q. What methodologies quantify the interplay between TmSb’s 4f electrons and topological surface states?

  • Spin-resolved ARPES : Resolve spin-polarized surface states near the Γ-point.
  • Neutron scattering : Detect magnetic ordering (e.g., antiferromagnetic transitions below 10 K) driven by 4f-electron interactions.
  • Magnetocaloric measurements : Track entropy changes linked to 4f-electron hybridization with conduction bands .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported carrier mobilities of TmSb thin films?

Discrepancies arise from varying defect densities and substrate-induced strain. Mitigation strategies:

  • Use temperature-dependent mobility (μ ~ T⁻α) to identify scattering mechanisms: α ≈ 1.5 indicates phonon dominance; α ≈ 0.5 suggests impurity scattering.
  • Employ cross-sectional scanning Kelvin probe microscopy (SKPM) to map inhomogeneous carrier distributions .

Q. What statistical frameworks are recommended for analyzing Berry phase signatures in TmSb quantum transport experiments?

  • Apply linear regression to Landau level indexing plots (1/B vs. Landau index n). A phase offset β ≈ 0.5 ± 0.1 confirms nontrivial Berry phase.
  • Use bootstrapping to estimate confidence intervals for β, especially in low-carrier-density samples (n < 10¹⁷ cm⁻³) .

Comparative Studies

Q. How do TmSb’s band parameters differ from III-V antimonides (e.g., GaSb, InSb), and what implications arise for device design?

ParameterTmSbGaSbInSb
Bandgap (eV)~0.30.7260.17
Electron mobility200–5003,00078,000
Lattice constant (Å)6.26.0966.479
TmSb’s lower mobility limits high-frequency applications but benefits infrared detectors due to broader absorption spectra. Lattice mismatch with InSb (~4%) necessitates graded buffer layers for heterostructures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.